2,6-Bis(trifluoromethyl)benzoic acid

Description

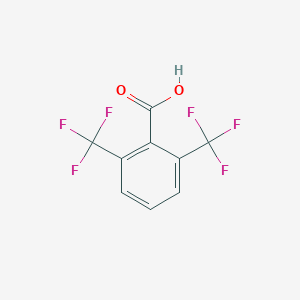

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNLSDPNMNWCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179522 | |

| Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-22-5 | |

| Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24821-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024821225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VW9D8KD6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzoic Acid

CAS Number: 24821-22-5

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, with a focus on its role in the development of anti-inflammatory agents.

Chemical and Physical Properties

This compound is a white crystalline solid. The two trifluoromethyl groups at the ortho positions of the benzoic acid impart unique electronic and steric properties, influencing its reactivity and the characteristics of its derivatives. These properties make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl groups are known to enhance lipophilicity, which can improve a drug's ability to cross cell membranes, and can also increase metabolic stability by blocking sites susceptible to enzymatic degradation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 24821-22-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₄F₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 258.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Melting Point | 138-140 °C | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F | --INVALID-LINK-- |

| InChIKey | XZNLSDPNMNWCRE-UHFFFAOYSA-N | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Spectra available | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| ¹⁹F NMR | Spectra available | --INVALID-LINK-- |

| Mass Spectrometry (GC-MS) | m/z top peak: 241; 2nd highest: 258; 3rd highest: 194 | --INVALID-LINK-- |

| IR Spectroscopy | Spectra available | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While the direct synthesis of this compound is described in the literature by Dmowski & Piasecka-Macieiewska, this guide provides a detailed, representative experimental protocol for the synthesis of a structurally related and medicinally important precursor to the selective COX-2 inhibitor, Celecoxib.[2] This synthesis highlights the utility of trifluoromethylated building blocks in the construction of pharmacologically active molecules.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (A Celecoxib Precursor)

This protocol describes the Claisen condensation reaction to form a key β-diketone intermediate necessary for the synthesis of celecoxib and its analogues.

Materials:

-

para-methyl acetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid (1N)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a stirred solution of sodium methoxide in toluene, add para-methyl acetophenone dropwise at room temperature.

-

Following the addition, add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1N hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield the desired 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.

Caption: A generalized workflow for the synthesis of a trifluoromethylated β-diketone.

Applications in Drug Development: Targeting COX-2

While this compound is a versatile intermediate, its structural motifs are particularly relevant in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]

The COX-2 Signaling Pathway

COX-2 is an inducible enzyme that is upregulated during inflammation. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] Selective COX-2 inhibitors, such as Celecoxib, block this pathway, leading to a reduction in inflammation and pain.[7]

Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for its inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds, such as derivatives of this compound, against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: A typical workflow for determining the in vitro inhibitory potency of a compound against COX-2.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the two ortho-trifluoromethyl groups, make it an attractive starting material for the development of novel therapeutic agents. Its relevance in the synthesis of selective COX-2 inhibitors highlights its potential for creating next-generation anti-inflammatory drugs with improved safety profiles. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cox 2 inhibitors | PPTX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Bis(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

This compound is a white crystalline powder.[1][2] Its structural and chemical identifiers are essential for accurate documentation and experimentation. The trifluoromethyl groups significantly influence its chemical properties, enhancing the stability and reactivity of molecules in which it is incorporated.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₄F₆O₂ | [2][3][4] |

| Molecular Weight | 258.12 g/mol | [3][5] |

| CAS Number | 24821-22-5 | [1][2][3][4][6] |

| Melting Point | 136-140 °C | [1][2] |

| Boiling Point | 219.5 - 220 °C | [1][3] |

| pKa | 2.27 ± 0.50 (Predicted) | [1] |

| Water Solubility | Soluble in water | [1] |

| Appearance | White crystalline powder | [1][2][4][6] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of organic compounds are crucial for reproducibility and accuracy. Below are generalized methodologies applicable to this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in the heating block of the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. For this compound, the reported melting point is in the range of 136-140 °C.[1][2]

Determination of pKa (Acid Dissociation Constant)

The pKa of an acidic compound like this compound can be determined by various methods, including potentiometric titration and spectrophotometry.[7]

Potentiometric Titration:

-

A precise amount of the acid is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[7]

Spectrophotometry (UV-Vis):

-

The UV-Vis absorption spectra of the compound are recorded in solutions of varying known pH.

-

The acidic (protonated) and basic (deprotonated) forms of the compound will exhibit different absorption spectra.

-

By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.[7]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Common methods for its determination include the shake-flask method and HPLC-based methods.[8]

Shake-Flask Method:

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]

-

The two phases are then separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

¹⁹F NMR Spectroscopy for Fluorinated Compounds: Given the presence of two trifluoromethyl groups, ¹⁹F NMR spectroscopy offers a highly accurate method for logP determination.[10][11][12]

-

The compound and a fluorinated reference compound are dissolved in a biphasic n-octanol/water system.

-

After equilibration, aliquots are taken from both the n-octanol and water layers.[10]

-

¹⁹F NMR spectra are acquired for each aliquot.

-

The relative integration of the signals for the compound and the reference in each phase allows for the calculation of their respective concentrations and, subsequently, the logP value.[10]

Visualizations

The following diagrams illustrate generalized workflows for the experimental determination of pKa and logP.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for logP determination using the shake-flask method.

References

- 1. This compound CAS#: 24821-22-5 [m.chemicalbook.com]

- 2. Acide 2,6-bis(trifluorométhyl)benzoïque, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B20486.06 [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. m.youtube.com [m.youtube.com]

2,6-Bis(trifluoromethyl)benzoic acid molecular structure and formula

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Bis(trifluoromethyl)benzoic acid, a key fluorinated building block in modern chemistry. It details the compound's molecular structure, physicochemical properties, crystallographic data, and experimental protocols for its purification and characterization. This guide is intended for professionals in research, chemical synthesis, and drug development who utilize specialized organic intermediates.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a benzoic acid core substituted with two trifluoromethyl (-CF₃) groups at the ortho positions. This substitution pattern imparts unique steric and electronic properties to the molecule.

The steric hindrance caused by the two bulky trifluoromethyl groups forces the carboxylic acid moiety to twist out of the plane of the benzene ring.[5]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24821-22-5 | [1][2][3][7] |

| Molecular Weight | 258.12 g/mol | [2][5][6] |

| Appearance | White to pale cream crystalline powder | [1][8] |

| Melting Point | 138-140 °C | [9] |

| Boiling Point | 219.5 °C | [9] |

| SMILES String | OC(=O)c1c(cccc1C(F)(F)F)C(F)(F)F | [1] |

| InChI Key | XZNLSDPNMNWCRE-UHFFFAOYSA-N | [1][2] |

Crystallography and Solid-State Structure

The solid-state structure of this compound is notable for its polymorphism. At least two distinct polymorphic forms have been identified, differing in their hydrogen-bonding motifs. This structural diversity is driven by the steric crowding of the ortho-trifluoromethyl groups, which prevents the planar conformation typical of simpler benzoic acids.

-

Polymorph I (Catemeric): In this form, the molecules are linked by intermolecular O—H⋯O hydrogen bonds between the carboxyl groups, forming an extended chain or "catemer".[5] The dihedral angles between the benzene ring and the carboxyl group are significantly twisted, measured at 71.5° and 99.3° in the two independent molecules within the asymmetric unit.[5]

-

Polymorph II (Dimeric): A second polymorph features the more common dimeric structure, where pairs of molecules form hydrogen-bonded dimers about inversion centers.[10]

Caption: Hydrogen bonding motifs leading to dimeric or catemeric polymorphs.

The crystallographic data for both polymorphs are detailed below.

| Parameter | Polymorph I (Catemer)[5] | Polymorph II (Dimer)[10] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 2₁/c | P-1 |

| a (Å) | 10.873 (2) | 10.312 (2) |

| b (Å) | 15.755 (3) | 11.243 (2) |

| c (Å) | 11.561 (2) | 21.283 (4) |

| α (°) | 90 | 79.565 (3) |

| β (°) | 94.961 (2) | 88.961 (3) |

| γ (°) | 90 | 85.125 (3) |

| Volume (ų) | 1973.0 (6) | 2418.0 (9) |

| Z | 8 | 10 |

| Temperature (K) | 296 | 100 |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound.

A common method for obtaining high-purity crystalline material involves the following steps, adapted from literature describing the isolation of the compound.[5]

-

Acidification: The crude potassium benzoate salt of the acid is dissolved in water and acidified using concentrated hydrochloric acid (HCl) until the solution is strongly acidic, causing the free benzoic acid to precipitate as an oil or solid.

-

Extraction: The aqueous mixture is extracted with an organic solvent, such as toluene, to transfer the product into the organic phase.

-

Drying: The organic fraction is dried over an anhydrous drying agent, like magnesium sulfate (MgSO₄), to remove residual water.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator, yielding the crude product, often as an oily residue.

-

Crystallization: The residue is allowed to stand, or the conditions are manipulated (e.g., by slow cooling or addition of a non-solvent), to induce crystallization, yielding the purified solid product.

The identity and purity of the final product are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC, with typical acceptance criteria being ≥97.5%.[1]

-

Acid-Base Titration: The acid content can be quantified via aqueous acid-base titration to confirm the material's identity and assay, with a typical range of 97.5% to 102.5%.[8]

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups (carboxyl O-H, C=O, and C-F bonds) is confirmed by comparing the material's IR spectrum to a reference standard.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to unambiguously determine the molecular structure and solid-state packing arrangement, as detailed in the crystallography section.[5][10]

Caption: General workflow for the purification and characterization of the title compound.

Applications and Research Interest

This compound is primarily utilized as a specialized building block in organic synthesis. Its value stems from the presence of the trifluoromethyl groups, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.

-

Pharmaceutical Industry: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[9]

-

Agrochemicals: It is used in the development of new pesticides and herbicides, where the CF₃ groups contribute to the stability and efficacy of the final products.[9]

-

Materials Science: It is a precursor for advanced materials, including specialty dyes and pigments, where its unique electronic properties are leveraged.[9]

Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).

-

Signal Word: Warning

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound (CAS 24821-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 24821-22-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound [myskinrecipes.com]

- 10. A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,6-Bis(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(trifluoromethyl)benzoic acid is a chemical compound of interest in various fields, including medicinal chemistry and materials science, due to its unique electronic and structural properties conferred by the two trifluoromethyl groups. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, formulation, and biological studies. Solubility dictates the choice of reaction media, purification methods, and is a key determinant of bioavailability in drug development. This guide outlines the standardized procedures for accurately measuring the solubility of this compound.

Quantitative Solubility Data

As specific quantitative data for this compound is not available, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Non-polar Solvents | ||||

| Hexane | ||||

| Toluene | ||||

| Polar Aprotic Solvents | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Polar Protic Solvents | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Other Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This method, followed by a quantitative analysis of the solute concentration in the saturated solution, provides accurate and reproducible results.

General Shake-Flask Method

This protocol describes a general procedure to determine the equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1][2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of the solute and the solvent.

3.2.1. Gravimetric Analysis

This is a straightforward and widely used method.[3]

-

Solvent Evaporation: After collecting a known volume of the filtered saturated solution in a pre-weighed vial, evaporate the solvent under controlled conditions (e.g., using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the acid) until a constant weight is achieved.

-

Calculation: The mass of the dried residue corresponds to the amount of this compound that was dissolved in the known volume of the solvent. The solubility can then be calculated in g/100 mL or mol/L.

3.2.2. Spectroscopic Analysis (UV-Vis or HPLC)

For lower solubility values or when high throughput is needed, spectroscopic methods are preferred.[4]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of the solute in the diluted solution.

-

Solubility Calculation: Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by gravimetric analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its utility in various scientific and industrial applications. While specific data is not yet widely published, this guide provides robust and standardized experimental protocols that enable researchers to accurately determine these values. The systematic application of the shake-flask method followed by appropriate analytical techniques will yield reliable data essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Bis(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines its melting and boiling points, supported by experimental methodologies, and presents other relevant quantitative data in a clear, structured format.

Core Physicochemical Data

The fundamental physical constants of this compound are critical for its application in synthesis and formulation. The melting and boiling points are key indicators of its physical state under varying temperatures, impacting storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| Melting Point | 134-140 °C | [1][2][3] |

| Boiling Point | 219.5-220 °C | [4][5] |

| pKa | ~2.27 | [3] |

| Water Solubility | Soluble | [3] |

| Molecular Weight | 258.12 g/mol | [4][6] |

Experimental Protocols

While the definitive experimental protocols from the original synthesis literature by Dmowski & Piasecka-Macieiewska (1998) are not publicly available, standard methodologies for determining the melting and boiling points of organic crystalline solids are well-established. The following represents a plausible and widely accepted approach for obtaining the values reported for this compound.

Melting Point Determination

The melting point of this compound is determined as a melting range, which is characteristic of organic compounds. A narrow range typically indicates high purity.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely ground into a powder. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The capillary tube containing the sample is placed into the heating block of the apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. The observation of a "clear melt" signifies the completion of the phase transition.

Boiling Point Determination

The boiling point is determined at atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a calibrated thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated in a heating mantle.

-

Equilibrium and Measurement: As the liquid boils, the vapor travels up into the condenser. The temperature of the vapor is measured by the thermometer. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, and this temperature should remain constant during the distillation of a pure substance.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.

Logical Workflow for Physicochemical Characterization

The determination of the melting and boiling points is a fundamental part of the physicochemical characterization of a newly synthesized or commercial compound like this compound. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the physicochemical characterization of this compound.

This guide provides essential data and methodologies for professionals working with this compound. The provided information is crucial for ensuring proper handling, application, and quality control in research and development settings.

References

- 1. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 24821-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 24821-22-5 [m.chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,6-Bis(trifluoromethyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-bis(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document summarizes the crystallographic data of its known polymorphs, details the experimental protocols for their characterization, and presents a logical workflow for the structural analysis.

Introduction

This compound (C₉H₄F₆O₂) is a halogenated derivative of benzoic acid. The sterically demanding trifluoromethyl groups at the ortho positions significantly influence the conformation of the molecule and its packing in the solid state. Understanding the three-dimensional arrangement of molecules in the crystal lattice is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. To date, two crystalline polymorphs of this compound have been identified and characterized by single-crystal X-ray diffraction.

Polymorphism and Crystal Packing

This compound is known to crystallize in at least two different polymorphic forms, each exhibiting distinct crystal packing arrangements.

-

Polymorph I (Catemeric Structure) : This monoclinic form is characterized by the formation of a catemeric chain structure through intermolecular O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules.[1] The asymmetric unit contains two independent molecules, with one showing disorder in its trifluoromethyl groups.[1] The dihedral angles between the benzene ring and the carboxyl group for the two molecules are 71.5(2)° and 99.3(2)°.[1]

-

Polymorph II (Dimeric Structure) : This triclinic polymorph features a hydrogen-bonded dimeric arrangement of the carboxylic acid functionalities, a common motif in benzoic acids.[2][3] The asymmetric unit of this form contains five independent molecules which form dimers about inversion centers.[2][3] The O—H⋯O hydrogen bond distances in these dimers range from 2.638(4) to 2.701(4) Å.[2][3]

The formation of either the catemeric or dimeric form can be influenced by crystallization conditions.[4] For instance, crystallization from a solvent-free oil has been shown to yield the dimeric form.[2][4]

Crystallographic Data Summary

The crystallographic data for the two polymorphs of this compound are summarized in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement for Polymorph I [1]

| Parameter | Value |

| Empirical formula | C₉H₄F₆O₂ |

| Formula weight | 258.12 |

| Temperature | 296 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Monoclinic |

| Space group | P 2₁/c |

| Unit cell dimensions | a = 10.873(2) Åb = 15.755(3) Åc = 11.561(2) Åβ = 94.961(2)° |

| Volume | 1973.0(6) ų |

| Z | 8 |

| Absorption coefficient | 0.20 mm⁻¹ |

| Crystal size | 0.39 × 0.31 × 0.26 mm |

| Reflections collected | 12904 |

| Independent reflections | 3438 |

| R(int) | 0.021 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.112 |

| Goodness-of-fit (S) | 1.02 |

Table 2: Crystal Data and Structure Refinement for Polymorph II [2][3]

| Parameter | Value |

| Empirical formula | C₉H₄F₆O₂ |

| Formula weight | 258.12 |

| Temperature | 100 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Triclinic |

| Space group | P -1 |

| Unit cell dimensions | a = 10.312(2) Åb = 11.243(2) Åc = 21.283(4) Åα = 79.565(3)°β = 88.961(3)°γ = 85.125(3)° |

| Volume | 2418.0(9) ų |

| Z | 10 |

| Absorption coefficient | 0.20 mm⁻¹ |

| Crystal size | 0.14 × 0.11 × 0.11 mm |

| Reflections collected | 16341 |

| Independent reflections | 8352 |

| R(int) | 0.046 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.151 |

| Goodness-of-fit (S) | 0.85 |

Experimental Protocols

Synthesis

The synthesis of this compound follows literature methods.[1][3] A common procedure involves the acidification of the corresponding potassium benzoate salt with concentrated HCl. The resulting organic components are then extracted with a suitable solvent such as toluene. The organic fraction is subsequently dried, for example with magnesium sulfate, and concentrated by rotary evaporation to yield the product, which may initially be an oil.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through different methods:

-

Polymorph I: Crystals have been reported to form from the oily reaction mixture that remains after the workup procedure described above.[1]

-

Polymorph II: Colorless, block-like crystals of the dimeric form have been obtained by slow crystallization from the resultant oil.[3][4]

X-ray Data Collection and Structure Determination

The crystal structures were determined using single-crystal X-ray diffraction. The general workflow for this process is outlined below.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. For both reported polymorphs, data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[1][2][3]

-

Data Reduction and Absorption Correction: The collected diffraction data are processed, and an absorption correction is applied. The SADABS program was used for this purpose in the reported structures.[1][2][3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The SHELXS and SHELXL programs are commonly used for structure solution and refinement, respectively.[2] Hydrogen atoms are typically placed in geometrically idealized positions and refined using a riding model.[1][3]

Workflow and Logical Diagrams

The following diagram illustrates the general experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

The logical relationship between the two observed polymorphs based on their hydrogen bonding motifs is depicted in the diagram below.

Caption: Supramolecular assembly of this compound into its two polymorphs via hydrogen bonding.

References

Spectroscopic Profile of 2,6-Bis(trifluoromethyl)benzoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for 2,6-Bis(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of the analytical workflow.

Introduction

This compound (C₉H₄F₆O₂) is an aromatic carboxylic acid characterized by the presence of two sterically demanding and electron-withdrawing trifluoromethyl groups flanking a central carboxylic acid moiety. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 3H | Aromatic CH |

| ~11.0 - 13.0 | br s | 1H | Carboxylic Acid OH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O |

| ~130-140 | Aromatic C-CF₃ |

| ~120-135 (quartet) | CF₃ |

| ~125-135 | Aromatic CH |

| ~120-130 | Aromatic C-COOH |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -60 to -65 | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1350 | Strong | C-F stretch |

| 1100-1200 | Strong | C-F stretch |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~900 | Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The data presented below was obtained from the NIST Mass Spectrometry Data Center.[1]

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) |

| 45 | 13.9 |

| 50 | 11.2 |

| 69 | 23.4 |

| 75 | 16.8 |

| 95 | 10.5 |

| 125 | 13.3 |

| 145 | 44.1 |

| 175 | 14.0 |

| 194 | 30.8 |

| 213 | 11.2 |

| 239 | 100.0 |

| 240 | 11.2 |

| 258 (M⁺) | 49.0 |

| 259 | 5.6 |

Experimental Protocols

The following sections detail the general methodologies employed to acquire the spectroscopic data presented above. Specific parameters may vary between instruments and laboratories.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene may be used.

-

¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

-

¹⁹F NMR: Fluorine-19 NMR spectra are acquired to observe the chemical environment of the trifluoromethyl groups.

Infrared (IR) Spectroscopy

IR spectra of solid samples like this compound are commonly obtained using one of the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the finely ground solid sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a common technique. A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

-

Electron Ionization (EI): In the mass spectrometer, the molecules are typically ionized by electron impact. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2,6-bis(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document summarizes known synthetic approaches, provides plausible experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of two sterically bulky and electron-withdrawing trifluoromethyl groups at the ortho positions imparts unique chemical and physical properties to the molecule. These properties make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound, however, presents challenges due to the steric hindrance around the carboxylic acid group. This guide explores the most cited method for its preparation and proposes a logical synthetic route based on available chemical literature.

Primary Synthesis Pathway: Hydrolysis of 2,6-Bis(trifluoromethyl)benzoyl Chloride

The synthesis can be conceptually divided into two key stages:

-

Formation of 2,6-Bis(trifluoromethyl)benzoyl Chloride: This intermediate can be synthesized from a suitable precursor.

-

Hydrolysis to this compound: The acyl chloride is then converted to the final carboxylic acid.

A logical workflow for this process is depicted below.

Diagram 1: General synthesis workflow.

Part 1: Synthesis of 2,6-Bis(trifluoromethyl)benzoyl Chloride

A plausible starting material for the synthesis of the benzoyl chloride is 1,3-bis(trifluoromethyl)benzene. The introduction of the carboxyl group can be achieved through formylation followed by oxidation and chlorination, or via a Grignard reaction followed by reaction with a chloroformate. A more direct, albeit challenging, approach would be the direct carbonylation of a suitable precursor.

A potential pathway analogous to the synthesis of the 3,5-isomer involves the lithiation of 1,3-bis(trifluoromethyl)benzene followed by quenching with a suitable electrophile to introduce the carboxyl functionality.

Part 2: Hydrolysis of 2,6-Bis(trifluoromethyl)benzoyl Chloride

The hydrolysis of the benzoyl chloride to the corresponding carboxylic acid is a standard transformation. However, the steric hindrance from the two ortho trifluoromethyl groups may necessitate more forcing conditions than for a simple benzoyl chloride.

Experimental Protocol (Proposed):

-

Reaction Setup: A solution of 2,6-bis(trifluoromethyl)benzoyl chloride in a suitable inert solvent (e.g., tetrahydrofuran or dioxane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrolysis: An excess of water, optionally with a catalytic amount of acid or base to facilitate the reaction, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The resulting aqueous solution is acidified with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture).

Quantitative Data (Representative):

The following table summarizes representative quantitative data for the hydrolysis step. Please note that these are proposed values based on general chemical principles and may require optimization.

| Parameter | Value | Unit |

| Starting Material | 2,6-Bis(trifluoromethyl)benzoyl chloride | - |

| Reagent | Water | - |

| Solvent | Tetrahydrofuran | - |

| Reaction Temperature | 66 (Reflux) | °C |

| Reaction Time | 4 - 12 | hours |

| Yield (Theoretical) | > 90 | % |

Alternative Pathway: Grignard Reaction of 1-Bromo-2,6-bis(trifluoromethyl)benzene

An alternative approach to this compound could involve the formation of a Grignard reagent from a suitable precursor, followed by carboxylation. The synthesis of the 3,5-isomer via a Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene is known, suggesting this could be a viable, though likely challenging, route for the 2,6-isomer.

The logical flow for this alternative pathway is as follows:

Diagram 2: Alternative Grignard pathway.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,6-bis(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start the reaction.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Quantitative Data (Representative):

The following table provides representative quantitative data for the Grignard reaction pathway.

| Parameter | Value | Unit |

| Starting Material | 1-Bromo-2,6-bis(trifluoromethyl)benzene | - |

| Reagent 1 | Magnesium | - |

| Reagent 2 | Carbon Dioxide | - |

| Solvent | Anhydrous Tetrahydrofuran | - |

| Grignard Formation Temp. | 25 - 66 | °C |

| Carboxylation Temp. | -78 | °C |

| Yield (Theoretical) | 50 - 70 | % |

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding benzoyl chloride. While direct and detailed experimental protocols from primary literature are scarce, the proposed methods in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers. The alternative Grignard pathway presents a viable, albeit potentially lower-yielding, option. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. Further optimization of the proposed reaction conditions is recommended to achieve the best possible outcomes.

A Historical Perspective on the Synthesis of 2,6-Bis(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the two sterically demanding and electron-withdrawing trifluoromethyl groups in the ortho positions. Its synthesis has been a subject of interest, and understanding its historical development is crucial for further advancements. This technical guide provides a comprehensive overview of the historical literature on the synthesis of this compound, with a focus on key experimental protocols and quantitative data.

The Dmowski & Piasecka-Macieiewska Method (1998): A Foundational Approach

The most prominently cited method for the synthesis of this compound was developed by Dmowski and Piasecka-Macieiewska in 1998. This approach involves a two-step process starting from 1,3-bis(trifluoromethyl)benzene. The key steps are the regioselective bromination to form 2,6-bis(trifluoromethyl)bromobenzene, followed by a Grignard reaction with carbon dioxide.

Experimental Protocols

Step 1: Synthesis of 2,6-Bis(trifluoromethyl)bromobenzene

A representative procedure for the direct bromination of 1,3-bis(trifluoromethyl)benzene involves the use of a brominating agent in a mixture of sulfuric and acetic acid.[1]

-

Reaction: 1,3-bis(trifluoromethyl)benzene is reacted with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a 3:1 (v/v) mixture of sulfuric acid and acetic acid.

-

Temperature: The reaction is maintained at 45°C.

-

Reaction Time: The reaction is typically carried out for 6 hours.

-

Work-up: The reaction mixture is subjected to an aqueous work-up to isolate the product.

-

Yield: This method has been reported to yield 78% of 2,6-bis(trifluoromethyl)bromobenzene.[1]

Step 2: Synthesis of this compound via Grignard Reaction

The second step involves the formation of a Grignard reagent from 2,6-bis(trifluoromethyl)bromobenzene and its subsequent reaction with carbon dioxide. The following protocol is based on the work of Tobin and Masuda (2009), who followed the Dmowski & Piasecka-Macieiewska method with slight modifications.[2]

-

Grignard Reagent Formation: 2,6-bis(trifluoromethyl)bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2,6-bis(trifluoromethyl)phenylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).

-

Acidification and Extraction: The resulting magnesium salt is acidified with concentrated hydrochloric acid to protonate the carboxylate. The product is then extracted with an organic solvent, such as toluene.

-

Purification: The organic fraction is dried with a drying agent like magnesium sulfate, and the solvent is removed by rotary evaporation to yield an oily product which can be crystallized.[2]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Bis(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin | H₂SO₄/CH₃COOH (3:1) | 45 | 6 | 78 | [1] |

| 2 | 2,6-Bis(trifluoromethyl)bromobenzene | 1. Mg, 2. CO₂, 3. HCl | Anhydrous Ether, Toluene | Not Specified | Not Specified | Not Specified | [2] |

Note: Specific quantitative data for the Grignard reaction step from the original 1998 publication by Dmowski and Piasecka-Macieiewska were not available in the searched literature. The protocol is based on a later citation.

Synthetic Pathway Diagrams

The overall synthetic pathway from 1,3-bis(trifluoromethyl)benzene to this compound is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General experimental workflow for the synthesis.

Historical Context and Alternative Approaches

While the Dmowski & Piasecka-Macieiewska method stands as the primary historical route, it is important to consider the broader context of trifluoromethylation in organic synthesis. The introduction of trifluoromethyl groups onto aromatic rings has been a significant area of research. However, the synthesis of molecules with two ortho-CF₃ groups presents a considerable steric challenge, which may explain the limited number of reported historical methods for this specific isomer.

Earlier methods for the synthesis of trifluoromethylated aromatic compounds often involved harsher conditions or less selective reagents. The development of more controlled and regioselective methods, such as the one described, was a significant advancement in the field of fluorine chemistry.

Conclusion

The synthesis of this compound, a key precursor in various fields, has a relatively recent but well-defined historical basis in the work of Dmowski and Piasecka-Macieiewska. Their two-step approach involving regioselective bromination followed by a Grignard carboxylation remains a cornerstone for accessing this sterically hindered molecule. This guide provides a detailed overview of the available historical data and experimental protocols, offering a valuable resource for researchers and professionals in the field. Further investigation into the original 1998 publication could provide more precise quantitative data for the Grignard reaction step, which would be a valuable addition to the current understanding.

References

safety, handling, and MSDS for 2,6-Bis(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Safe Handling of 2,6-Bis(trifluoromethyl)benzoic Acid

Introduction

This compound (CAS No: 24821-22-5) is a fluorinated organic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. The presence of two trifluoromethyl groups on the benzoic acid scaffold imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The trifluoromethyl group is a key component in many modern drugs, known to improve a molecule's ability to cross cell membranes and prolong its therapeutic action by blocking enzymatic degradation.[2][3]

However, the same properties that make this compound synthetically valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the safety, handling, and emergency procedures for this compound, moving beyond mere compliance to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a complete understanding of a substance's inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[4][5] The acidic nature of the carboxylic acid group, combined with the strong electron-withdrawing effects of the two trifluoromethyl groups, contributes to its irritant effects on skin, eyes, and the respiratory system.

The primary routes of occupational exposure are inhalation of the crystalline powder, and direct contact with the skin and eyes.[6][7] Ingestion is a less common, but still possible, route of accidental exposure.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation.[4] |

The causality behind this classification lies in the compound's ability to disrupt biological tissues upon contact. As an acid, it can cause chemical irritation, while its fine particulate nature allows it to be easily inhaled, leading to irritation of the nasal passages and lungs.

Section 2: Physicochemical Properties for Risk Assessment

Understanding the physical and chemical properties of a substance is critical for designing safe experiments and anticipating its behavior under various conditions.

Table 2: Key Physical and Chemical Properties

| Property | Value | Significance for Handling |

| CAS Number | 24821-22-5[4][5] | Unique identifier for substance tracking and MSDS lookup. |

| Molecular Formula | C₉H₄F₆O₂[4][5] | Used for calculating stoichiometry and understanding composition. |

| Molecular Weight | 258.12 g/mol [4] | Essential for preparing solutions of known concentration. |

| Appearance | White crystalline powder[5][8][9] | Indicates that dust formation is a primary hazard.[10] |

| Melting Point | 138-140 °C[8][11] | Stable solid at room temperature; heating above this requires ventilation. |

| Boiling Point | ~220 °C[8] | High boiling point indicates low volatility at ambient temperatures. |

| pKa | ~2.27 (Predicted)[8] | Indicates a relatively strong organic acid, informing its corrosive/irritant potential. |

| Water Solubility | Soluble[8] | Has implications for aqueous reactions, spill cleanup, and environmental disposal. |

Section 3: Protocols for Safe Handling, Storage, and Use

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict hygiene practices, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound in its solid form is a properly functioning chemical fume hood.[12] This minimizes the risk of inhaling airborne dust particles. The workspace must also be equipped with easily accessible emergency eyewash stations and safety showers.[6][12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following are mandatory when handling this compound:

-

Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[10][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin and Body Protection : A standard laboratory coat is sufficient for low-volume work. For larger quantities or tasks with a higher risk of contact, impervious clothing or a chemical-resistant apron is recommended.[10][13]

-

Hand Protection : Chemically resistant gloves, such as nitrile, must be worn.[7] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[7]

-

Respiratory Protection : For routine handling within a fume hood, respiratory protection may not be necessary. However, if engineering controls are insufficient or during spill cleanup, a NIOSH-approved N95 dust mask or a higher-level particle respirator is mandatory to prevent respiratory tract irritation.[10]

Hygiene and Storage Protocols

-

Hygiene : Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10][14] Do not eat, drink, or smoke in laboratory areas.[12]

-

Storage : Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[5][14] The storage area should be cool, dry, and well-ventilated.[10][14] Store away from incompatible materials, such as strong bases and oxidizing agents, to prevent hazardous reactions.[12][14]

Section 4: Emergency Response and First Aid

Prompt and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work with the compound.

First-Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12][13]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][12] If skin irritation develops or persists, seek medical attention.[14]

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10][12]

Accidental Release Measures

For a small spill of the solid material:

-

Evacuate : Evacuate all non-essential personnel from the immediate area.[12]

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect : Don the appropriate PPE, including respiratory protection (N95 mask minimum), safety goggles, a lab coat, and gloves.[7][10]

-

Contain : Gently sweep or shovel the spilled material into a labeled, sealable container for chemical waste disposal.[12][14] Critically, avoid any actions that create dust.[14][15]

-

Decontaminate : Clean the spill area with soap and water.

-

Dispose : Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations.

Section 5: Fire and Reactivity

While not flammable, this compound presents other hazards in a fire situation.

-

Extinguishing Media : Use extinguishing agents appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all suitable.[10][12][14]

-

Stability and Reactivity : The compound is stable under recommended storage conditions.[12] Avoid strong oxidizing agents.[12][14]

-

Hazardous Combustion Products : Thermal decomposition under fire conditions can release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[10][12] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[10][12]

Section 6: Disposal Considerations

Chemical waste disposal is a highly regulated process that must not be overlooked.

-

Regulatory Compliance : All waste materials, including the compound itself and any contaminated items (e.g., gloves, weighing paper, cleaning materials), must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[14][16]

-

Procedure : It is recommended to use a licensed professional waste disposal service. The preferred method of disposal is incineration in a facility equipped with an afterburner and a scrubber to neutralize the hazardous decomposition products like hydrogen fluoride.[12] Do not dispose of this chemical down the drain.

Conclusion

This compound is a powerful tool for chemical innovation, but it demands respect and careful handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely unlock its potential. Adherence to the principles and protocols outlined in this guide is not just a matter of regulatory compliance; it is a fundamental component of responsible scientific practice and a commitment to the well-being of all laboratory personnel.

References

- 1. This compound [myskinrecipes.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. aplng.com.au [aplng.com.au]

- 8. This compound CAS#: 24821-22-5 [m.chemicalbook.com]

- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound 98 24821-22-5 [sigmaaldrich.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. unit.aist.go.jp [unit.aist.go.jp]

A Technical Guide to the Thermodynamic Properties of 2,6-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, influencing its acidity, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound, details the experimental methodologies for their determination, and explores its relevance in drug development.

Core Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its stability, solubility, and reactivity. The following tables summarize the key quantitative data for this compound.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄F₆O₂ | [1][2][3] |

| Molecular Weight | 258.12 g/mol | [1][2][3] |

| Melting Point | 138-140 °C | [2][4] |

| Boiling Point | 219.5 - 220 °C | [2] |

| Density | 1.527 g/cm³ | [4] |

| pKa | 2.27 ± 0.50 (Predicted) | [4] |

Spectroscopic and Structural Data

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Crystal Structure | The crystal structure has been determined, revealing a catemeric structure due to intermolecular O-H···O hydrogen bonding between the carboxyl groups. The steric bulk of the ortho-trifluoromethyl groups causes the carboxylic acid group to be significantly twisted out of the plane of the benzene ring.[5] A second polymorph has also been identified.[5] | [5] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[6]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[6][7]

-

The sample is heated slowly and uniformly.[6]

-